molecular formula C10H11NO B010426 2,3-dihydro-1H-indene-5-carboxamide CAS No. 103204-17-7

2,3-dihydro-1H-indene-5-carboxamide

Cat. No.: B010426
CAS No.: 103204-17-7
M. Wt: 161.2 g/mol
InChI Key: GBPWDYCNVWWKRQ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

DDR1 Inhibition and Cancer Therapy

Overview of DDR1:
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and proliferation. Its overexpression has been linked to several malignancies, making it an attractive target for cancer therapy.

2-Amino-2,3-Dihydro-1H-Indene-5-Carboxamide Derivatives:
Recent studies have synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives as selective DDR1 inhibitors. Among these, compound 7f has shown promising results:

  • Binding Affinity: It binds to DDR1 with a dissociation constant (KdK_d) of 5.9 nM.
  • Inhibition Potency: The half-maximal inhibitory concentration (IC50) is reported at 14.9 nM, indicating strong inhibition of DDR1 kinase activity .

Case Study: Pancreatic Cancer

Research demonstrated that compound 7f effectively inhibited collagen-induced DDR1 signaling pathways and epithelial-mesenchymal transition (EMT), both critical processes in cancer progression. In vitro studies revealed that it dose-dependently suppressed the colony formation of pancreatic cancer cells. Furthermore, in vivo experiments in orthotopic mouse models showed that 7f significantly slowed tumor progression without causing notable weight loss in the animals, highlighting its therapeutic potential .

Other Cancer Types Targeted by 2,3-Dihydro-1H-Indene-5-Carboxamide

The utility of this compound extends beyond pancreatic cancer. The compound has been investigated for its efficacy against various cancers:

  • Acute Myeloid Leukemia
  • Breast Cancer
  • Ovarian Cancer
  • Non-Small Cell Lung Cancer
  • Prostate Cancer

These applications are attributed to the compound's ability to inhibit inhibitor of apoptosis proteins (IAPs), promoting apoptosis in cancer cells that typically resist cell death .

Pharmacokinetics and Safety Profile

Initial pharmacokinetic studies indicate that derivatives like compound 7f possess favorable properties for oral administration:

  • Bioavailability: Demonstrated good absorption and distribution within biological systems.
  • Safety: Preliminary assessments show a low incidence of toxicity at therapeutic doses.

Conclusion and Future Directions

The applications of this compound in cancer therapy are promising. Its selective inhibition of DDR1 and modulation of apoptotic pathways present a dual mechanism that could be leveraged for effective treatments against various malignancies. Ongoing research aims to further elucidate its mechanisms and optimize its derivatives for clinical use.

Data Summary Table

CompoundTargetKdK_d (nM)IC50 (nM)Cancer TypeNotes
7fDDR15.914.9Pancreatic CancerSignificant tumor inhibition
Various DerivativesIAP ProteinsN/AN/AMultiple (e.g., AML, Breast)Induces apoptosis

Properties

CAS No.

103204-17-7

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2,3-dihydro-1H-indene-5-carboxamide

InChI

InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12)

InChI Key

GBPWDYCNVWWKRQ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N

Synonyms

5-Indancarboxamide(6CI)

Origin of Product

United States

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